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Compound of Interest

5-cyclopropyl-1H-pyrazole-3-
Compound Name:
carbohydrazide

cat. No.: B1369012

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 5-cyclopropyl-1H-pyrazole-3-

carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and
drug discovery. This document delves into its chemical identity, synthesis, physicochemical

properties, and potential therapeutic applications, offering field-proven insights and detailed
methodologies for research and development professionals.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to all scientific inquiry. For the
compound in question, there exists some ambiguity in nomenclature due to tautomerism, a
common feature of pyrazole chemistry.

o CAS Number: 395653-63-1

o Common Names: 5-cyclopropyl-1H-pyrazole-3-carbohydrazide, 3-cyclopropyl-1H-
pyrazole-5-carbohydrazide

e Molecular Formula: C7H10N4O
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e |UPAC Name: Due to the tautomeric nature of the pyrazole ring, both "5-cyclopropyl-1H-
pyrazole-3-carbohydrazide" and "3-cyclopropyl-1H-pyrazole-5-carbohydrazide” can be
considered correct representations. The equilibrium between these two forms is rapid and
solvent-dependent. For the purpose of this guide, we will primarily use 5-cyclopropyl-1H-
pyrazole-3-carbohydrazide, while acknowledging the existence of its tautomer.

Table 1. Compound Identification

Identifier Value

CAS Number 395653-63-1

Molecular Formula C7H10N4O

Molecular Weight 166.18 g/mol

Canonical SMILES C1CC1C1=CC(=NN1)C(=O)NN

INChl=1S/C7H10N40/c8-10-7(12)5-4-6(9-11-

InChl Ke
Y 5)3-1-2-3/h3-4H,1-2,8H2,(H,9,11)(H,10,12)

Synthesis and Mechanism

The synthesis of pyrazole carbohydrazides is a well-established process in organic chemistry,
typically proceeding through the hydrazinolysis of a corresponding ester precursor. This
approach offers high yields and purity.

Synthetic Pathway Overview

The most common and efficient route to synthesize 5-cyclopropyl-1H-pyrazole-3-
carbohydrazide involves a two-step process:

e Pyrazole Ring Formation: Construction of the core pyrazole ring with a cyclopropyl group at
the 5-position and an ester group at the 3-position. This is often achieved through a
condensation reaction between a 3-diketone or a related precursor and hydrazine.

e Hydrazinolysis: Conversion of the ester group to the desired carbohydrazide functionality by
reaction with hydrazine hydrate. This is a nucleophilic acyl substitution reaction.
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Step 1: Pyrazole Ring Synthesis

Step 2: Hydrazinolysis

Ethyl 5-cyclopropyl-1H-pyrazole-: }, Aol f”*i—{ Hydrazine Hydrate (NHzNHz-H20) }—b{ 5-C 1H-p Il

Click to download full resolution via product page

Caption: General synthetic workflow for 5-cyclopropyl-1H-pyrazole-3-carbohydrazide.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of

analogous pyrazole carbohydrazides.[1]

Objective: To synthesize 5-cyclopropyl-1H-pyrazole-3-carbohydrazide from ethyl 5-

cyclopropyl-1H-pyrazole-3-carboxylate.

Materials:

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

e Hydrazine hydrate (80-99%)

o Ethanol (anhydrous)

¢ Round-bottom flask

e Reflux condenser

o Magnetic stirrer and stir bar

e Heating mantle

e |ce bath

e Buchner funnel and filter paper
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Procedure:

o Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a
reflux condenser, dissolve ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (1 equivalent) in
anhydrous ethanol (20 mL per gram of ester).

o Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (5-10
equivalents) dropwise at room temperature. The large excess of hydrazine hydrate drives the
reaction to completion.

o Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-8
hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

o Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature,
and then place it in an ice bath for 30-60 minutes to facilitate the precipitation of the product.

« |solation: Collect the white precipitate by vacuum filtration using a Bichner funnel.

e Washing: Wash the collected solid with cold ethanol to remove any unreacted starting
materials and impurities.

e Drying: Dry the product under vacuum to obtain 5-cyclopropyl-1H-pyrazole-3-
carbohydrazide as a white crystalline solid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using
standard analytical techniques such as *H NMR, 13C NMR, Mass Spectrometry, and Melting
Point analysis.

Physicochemical Properties

While experimental data for 5-cyclopropyl-1H-pyrazole-3-carbohydrazide is not extensively
published, we can predict its properties based on its structure and data from closely related
analogs.

Table 2: Predicted Physicochemical Properties
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Property

Predicted Value

Significance in Drug
Development

Melting Point

>200 °C

High melting point suggests a

stable crystalline lattice.

LogP

~0.5-1.5

Indicates a balance between
hydrophilicity and lipophilicity,
favorable for oral

bioavailability.

pKa

~8.4 (hydrazide N-H), ~12-13
(pyrazole N-H)

Influences solubility and
ionization state at physiological
pH.

Water Solubility

Moderately soluble

Important for formulation and

in vivo dissolution.

Hydrogen Bond Donors

Contributes to interactions with

biological targets.

Hydrogen Bond Acceptors

Contributes to interactions with

biological targets.

Note: These values are estimations based on computational models and data from similar

structures and should be experimentally verified.

Potential Biological Activity and Therapeutic

Applications

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous

approved drugs.[2] The carbohydrazide moiety further enhances its potential for biological

activity by acting as a versatile pharmacophore.[2]

Established Activities of Pyrazole Carbohydrazides

Derivatives of pyrazole carbohydrazide have demonstrated a wide spectrum of

pharmacological activities, including:
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» Anticancer: Many pyrazole-based compounds exhibit cytotoxic effects against various cancer
cell lines.[1][3] They can induce apoptosis and arrest the cell cycle at different phases.[1][3]

o Anti-inflammatory: The pyrazole nucleus is a core component of several non-steroidal anti-
inflammatory drugs (NSAIDs), such as celecoxib.

e Antimicrobial: Various pyrazole derivatives have shown efficacy against bacterial and fungal
pathogens.

» Kinase Inhibition: The pyrazole ring is a common feature in many kinase inhibitors used in
cancer therapy.

Hypothetical Mechanism of Action in Cancer

Based on the known activities of similar compounds, 5-cyclopropyl-1H-pyrazole-3-
carbohydrazide could potentially exert its anticancer effects through various signaling
pathways. A plausible hypothesis involves the inhibition of key kinases that are often
dysregulated in cancer.

5-Cyclopropyl-1H-pyrazole-3-carbohydrazide
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Caption: Hypothetical mechanism of action for anticancer activity.
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This compound, through its hydrogen bonding capabilities and specific stereoelectronic profile,
may fit into the ATP-binding pocket of a kinase, preventing phosphorylation of downstream
substrates and thereby inhibiting pathways that promote cell proliferation and survival. The
cyclopropyl group can also contribute to binding affinity and selectivity.

Future Directions and Conclusion

5-Cyclopropyl-1H-pyrazole-3-carbohydrazide is a promising scaffold for the development of
novel therapeutic agents. Its straightforward synthesis and the established biological potential
of the pyrazole carbohydrazide class make it an attractive candidate for further investigation.

Future research should focus on:

Definitive structural elucidation: X-ray crystallography to resolve the tautomeric ambiguity.

« In-depth biological screening: Evaluation against a wide panel of cancer cell lines, kinases,
and microbial strains.

e Pharmacokinetic and pharmacodynamic studies: To assess its drug-like properties in vivo.

o Structure-activity relationship (SAR) studies: To optimize the scaffold for enhanced potency
and selectivity.

This technical guide provides a solid foundation for researchers and drug development
professionals to embark on the exploration of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide
and its potential to address unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1369012#cas-number-and-iupac-name-for-5-
cyclopropyl-1h-pyrazole-3-carbohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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